3,4-Furandimethanol

Description

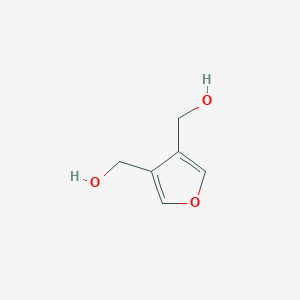

Structure

3D Structure

Propriétés

IUPAC Name |

[4-(hydroxymethyl)furan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-1-5-3-9-4-6(5)2-8/h3-4,7-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKXUVJWMOMTHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CO1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162849 | |

| Record name | Furan-3,4-diyldimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14496-24-3 | |

| Record name | 3,4-Furandimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14496-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Furandimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014496243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan-3,4-diyldimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-3,4-diyldimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-FURANDIMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8MK9B9DQV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A Technical Guide to the Synthesis of 3,4-Furandimethanol from Renewable Resources

Abstract

3,4-Furandimethanol (FDM) is a bio-derived platform chemical with significant potential in the synthesis of novel polymers and fine chemicals. Its unique 3,4-substitution pattern on the furan ring offers distinct advantages in creating materials with enhanced thermal and mechanical properties. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to 3,4-Furandimethanol from renewable biomass resources. The core focus is on a multi-step catalytic conversion beginning with furfural, a readily available platform chemical derived from lignocellulosic biomass. This guide details the chemical transformations, provides validated experimental protocols, and explains the scientific rationale behind the methodological choices, catering to researchers, scientists, and professionals in drug development and materials science.

Introduction: The Significance of 3,4-Furandimethanol

The transition to a bio-based economy necessitates the development of sustainable platform chemicals that can replace their petroleum-derived counterparts. Furan derivatives, obtainable from the dehydration of C5 and C6 sugars found in biomass, are at the forefront of this transition.[1][2] While much research has focused on 2,5-substituted furans like 2,5-furandicarboxylic acid (FDCA), the 3,4-substituted isomer, 3,4-Furandimethanol (also known as 3,4-bis(hydroxymethyl)furan), presents unique opportunities.[3] The symmetrical diol functionality at the 3 and 4 positions allows for the synthesis of polyesters and other polymers with distinct structural properties, potentially offering improved thermal stability and rigidity.[4] This guide elucidates the key synthetic routes to this valuable bio-based monomer.

Primary Synthetic Pathway from Renewable Feedstocks

The most viable pathway for the synthesis of 3,4-Furandimethanol from renewable resources commences with furfural, a commodity chemical produced on a large scale from the acid-catalyzed dehydration of pentose sugars derived from hemicellulose.[5] The overall synthetic strategy involves a four-step process, each employing specific catalytic transformations.

Figure 1: Overview of the primary synthetic pathway to 3,4-Furandimethanol from lignocellulosic biomass.

Step 1: Oxidation of Furfural to 2-Furoic Acid

The initial step involves the oxidation of the aldehyde group of furfural to a carboxylic acid, yielding 2-furoic acid. This is a well-established industrial process.

Causality of Experimental Choices: The choice of an oxidative catalyst is crucial for achieving high selectivity and yield. While various oxidizing agents can be used, a catalytic system is preferred for its efficiency and sustainability. The use of a cuprous oxide-silver oxide catalyst in an alkaline medium with oxygen as the oxidant provides an effective method for this transformation.[5] The alkaline conditions facilitate the reaction, and the simultaneous addition of furfural and sodium hydroxide maintains a stable pH, minimizing side reactions like the Cannizzaro reaction.[5]

Experimental Protocol: Catalytic Oxidation of Furfural

Materials:

-

Furfural (96 g, 1.0 mole)

-

Sodium hydroxide (40 g, 1.0 mole) in 100 ml of water

-

2.5% Sodium hydroxide solution (250 ml)

-

Cuprous oxide-silver oxide catalyst

-

Oxygen gas

-

30% Sulfuric acid

-

Activated carbon

-

Ether

-

Ice

Equipment:

-

1-L flask with a condenser, stirrer, two dropping funnels, thermometer, and a gas delivery tube.

-

Filtration apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

Charge the 1-L flask with 250 ml of a 2.5% sodium hydroxide solution and the cuprous oxide-silver oxide catalyst.[5]

-

Place the furfural and the 40 g sodium hydroxide solution into separate dropping funnels.

-

Heat the flask to approximately 55°C and begin vigorous stirring while bubbling a rapid stream of oxygen through the solution.

-

Simultaneously add the furfural and sodium hydroxide solution from the dropping funnels over 20-25 minutes, maintaining the temperature between 50-55°C.[5]

-

After the addition is complete, continue vigorous stirring and oxygen flow until the temperature drops below 40°C.

-

Filter to remove the catalyst.

-

Extract the aqueous solution with three 30-ml portions of ether to remove any unreacted furfural and byproducts.

-

Acidify the aqueous solution with 30% sulfuric acid.

-

Add 6-7 g of activated carbon and boil for 45 minutes.

-

Filter the hot solution and then cool the filtrate to 0°C for at least one hour.

-

Collect the precipitated 2-furoic acid by suction filtration and wash with small portions of ice water.

Step 2: Isomerization of 2-Furoic Acid to Furan-3,4-dicarboxylic Acid via the Henkel Reaction

This is the pivotal step in redirecting the substitution pattern from the 2-position to the desired 3,4-positions. The Henkel reaction, a thermal disproportionation of aromatic carboxylate salts, is employed for this purpose.[6]

Causality of Experimental Choices: The Henkel reaction typically requires high temperatures and the presence of a catalyst to facilitate the isomerization. The potassium salt of 2-furoic acid is used as the substrate. Lewis acidic catalysts such as cadmium iodide (CdI₂) or zinc chloride (ZnCl₂) have been shown to be effective in promoting the disproportionation to furan and various furandicarboxylic acid isomers.[3][7] While the primary products are often furan and 2,5-furandicarboxylic acid, the formation of the 2,4- and 3,4-isomers also occurs.[3][8] The selectivity towards different isomers can be influenced by the choice of catalyst and reaction temperature.[3]

Experimental Protocol: Henkel Reaction of Potassium 2-Furoate

Materials:

-

Potassium 2-furoate

-

Cadmium iodide (CdI₂) or Zinc chloride (ZnCl₂) (catalyst)

-

Hydrochloric acid (for acidification)

-

Acetone and Chloroform (for extraction and purification)

Equipment:

-

High-temperature reaction vessel (e.g., a glass tube in a tube furnace)

-

Soxhlet extraction apparatus

-

Rotary evaporator

Procedure:

-

Prepare potassium 2-furoate by neutralizing 2-furoic acid with a stoichiometric amount of potassium hydroxide.

-

Thoroughly mix potassium 2-furoate with a catalytic amount (e.g., 22 mol%) of CdI₂ or ZnCl₂.[3]

-

Heat the mixture under a nitrogen atmosphere to 260°C for a specified duration (e.g., several hours).[3]

-

After cooling, dissolve the solid residue in water and acidify with hydrochloric acid to precipitate the mixture of furandicarboxylic acids.

-

Collect the solid by filtration.

-

The crude mixture of dicarboxylic acids can be subjected to Soxhlet extraction with acetone to isolate the desired isomers.[6] Further purification can be achieved by recrystallization or by converting the acids to their dimethyl esters followed by column chromatography.[6]

Step 3: Esterification to Dimethyl 3,4-furandicarboxylate

To facilitate the subsequent reduction, the dicarboxylic acid is converted to its corresponding dimethyl ester.

Causality of Experimental Choices: Esterification is a standard organic transformation. The use of methanolic HCl is a common and effective method for the esterification of carboxylic acids. The reaction is typically carried out under reflux to drive it to completion.[6]

Experimental Protocol: Esterification of Furan-3,4-dicarboxylic Acid

Materials:

-

Crude mixture of furandicarboxylic acids containing the 3,4-isomer

-

Methanolic HCl (1.2 M)

-

Chloroform

-

Water

-

Magnesium sulfate

Equipment:

-

Round-bottom flask with reflux condenser

-

Rotary evaporator

-

Separatory funnel

-

Column chromatography setup

Procedure:

-

Reflux the crude mixture of furandicarboxylic acids in 1.2 M methanolic HCl at 75°C for 6 hours.[6]

-

After cooling, filter off any insoluble salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the resulting residue in chloroform and wash with water.

-

Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography over silica gel using a suitable eluent (e.g., a mixture of ethyl acetate and petroleum ether) to isolate pure dimethyl 3,4-furandicarboxylate.[6]

Step 4: Reduction of Dimethyl 3,4-furandicarboxylate to 3,4-Furandimethanol

The final step is the reduction of the diester to the target diol, 3,4-Furandimethanol.

Causality of Experimental Choices: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[9] It is a standard reagent for this type of transformation in organic synthesis. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), due to the high reactivity of LiAlH₄ with water and other protic solvents. A subsequent hydrolysis step is required to neutralize the reaction and isolate the alcohol product.

Experimental Protocol: Reduction of Dimethyl 3,4-furandicarboxylate

Materials:

-

Dimethyl 3,4-furandicarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% Sodium hydroxide solution

-

Anhydrous magnesium sulfate

Equipment:

-

Dry three-neck round-bottom flask with a dropping funnel, condenser, and nitrogen inlet

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a dry three-neck flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

-

Cool the suspension in an ice bath.

-

Dissolve dimethyl 3,4-furandicarboxylate in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling in an ice bath.

-

Filter the resulting solid and wash it thoroughly with diethyl ether or THF.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield 3,4-Furandimethanol. The product can be further purified by distillation under reduced pressure or by column chromatography if necessary.

Alternative Synthetic Strategies

While the pathway from furfural is currently the most prominent route from renewable resources, other synthetic strategies have been explored. One such method begins with dimethylmaleic anhydride, which can undergo NBS-bromination, followed by treatment with aqueous KOH to form bis(hydroxymethyl)maleic anhydride. An intramolecular Mitsunobu ring closure, followed by esterification and oxidation, can then furnish the esters of furan-3,4-dicarboxylic acid.[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Efficient Reaction Systems for Lignocellulosic Biomass Conversion to Furan Derivatives: A Minireview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 5. Progress in Catalytic Conversion of Renewable Chitin Biomass to Furan-Derived Platform Compounds | Semantic Scholar [semanticscholar.org]

- 6. Progress in Catalytic Conversion of Renewable Chitin Biomass to Furan-Derived Platform Compounds [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 4-hydroxy-2,5-dimethylfuran-3(2H)-one (furaneol) from (2R,3R)-tartaric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic characterization of 3,4-bis(hydroxymethyl)furan

An In-depth Technical Guide to the Spectroscopic Characterization of 3,4-Bis(hydroxymethyl)furan

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Bis(hydroxymethyl)furan (3,4-BHMF) is a bio-based heterocyclic diol emerging as a valuable building block in the synthesis of sustainable polymers and specialty chemicals.[1][2] Its unique substitution pattern, differing from the more common 2,5-isomer, imparts distinct properties to the resulting materials, including potentially higher thermal stability.[2] Accurate and comprehensive structural verification is paramount for ensuring material quality, predicting polymer properties, and meeting regulatory standards in drug development and materials science. This technical guide provides a multi-technique spectroscopic protocol for the definitive characterization of 3,4-bis(hydroxymethyl)furan, grounded in first principles and validated methodologies. We will detail the theoretical basis, experimental workflows, and expected data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and its Spectroscopic Implications

The structure of 3,4-bis(hydroxymethyl)furan (Molecular Formula: C₆H₈O₃, Molecular Weight: 128.13 g/mol ) is foundational to interpreting its spectral data.[3] Key features include:

-

A Furan Ring: A five-membered aromatic heterocycle contributing characteristic signals in NMR, IR, and UV spectroscopy.

-

Two Primary Alcohol Groups (-CH₂OH): These groups are responsible for distinct resonances and vibrational modes.

-

Symmetry: The molecule possesses a C₂ᵥ symmetry axis bisecting the oxygen atom and the C3-C4 bond. This symmetry dictates that the two furan protons (H-2 and H-5) are chemically equivalent, as are the two hydroxymethyl groups. This equivalence simplifies the ¹H and ¹³C NMR spectra, serving as a key diagnostic feature.

Caption: Molecular structure of 3,4-bis(hydroxymethyl)furan.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 3,4-BHMF, both ¹H and ¹³C NMR are essential for structural confirmation.

Principle & Causality

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb radiofrequency radiation at specific frequencies (chemical shifts, δ) that are highly dependent on their local electronic environment.

-

¹H NMR: Provides information on the number, connectivity, and chemical environment of hydrogen atoms. The symmetry of 3,4-BHMF predicts three distinct proton signals.

-

¹³C NMR: Provides information on the carbon skeleton. The symmetry of 3,4-BHMF predicts three distinct carbon signals.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of 3,4-BHMF in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like those in hydroxyl groups.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

(Optional but Recommended): Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

-

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Data Interpretation: Expected Vibrational Bands

The IR spectrum of 3,4-BHMF is expected to show the following key absorption bands, based on data from furan and alcohol-containing compounds. [5][6][7]

-

~3300 cm⁻¹ (Broad, Strong): O-H stretching vibration from the hydroxyl groups. The broadness is due to intermolecular hydrogen bonding.

-

~3100 cm⁻¹ (Weak to Medium): Aromatic C-H stretching from the furan ring.

-

~2900-2950 cm⁻¹ (Medium): Aliphatic C-H stretching from the methylene (-CH₂-) groups.

-

~1500-1600 cm⁻¹ (Variable): C=C stretching vibrations of the furan ring.

-

~1300-1400 cm⁻¹ (Medium): O-H bending vibration.

-

~1020-1160 cm⁻¹ (Strong): C-O stretching vibrations. This region is often complex, containing contributions from both the alcohol C-O bond and the furan ring's C-O-C ether linkage. [5]* ~750-800 cm⁻¹ (Medium): Out-of-plane C-H bending of the furan ring. [5]

Mass Spectrometry (MS)

MS is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and valuable structural information based on fragmentation patterns.

Principle & Causality

In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺˙). This molecular ion is often unstable and fragments into smaller, more stable ions. The pattern of these fragments is a unique fingerprint of the molecule's structure. The weakest bonds are most likely to break, providing clues to the molecular assembly.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by coupling with a Gas Chromatography (GC) system for purified samples.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a 70 eV electron beam to generate ions.

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Data Interpretation: Expected Mass Spectrum

For 3,4-BHMF (MW = 128.13), the EI mass spectrum is expected to show:

-

m/z = 128: The molecular ion peak (M⁺˙). Its presence confirms the molecular weight.

-

m/z = 111: Loss of a hydroxyl radical (•OH) from the molecular ion [M - 17]⁺.

-

m/z = 97: Loss of a hydroxymethyl radical (•CH₂OH) from the molecular ion [M - 31]⁺. This is often a significant fragment for primary alcohols. [8]* m/z = 81: A common fragment in furan derivatives, potentially corresponding to the furanomethyl cation. [9]* Other Fragments: Smaller fragments corresponding to further cleavage of the furan ring (e.g., m/z 53, 39) may also be observed. [9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Principle & Causality

Furan and its derivatives absorb UV radiation, which promotes electrons from a π bonding orbital to a π* antibonding orbital (a π→π* transition). [10]The wavelength of maximum absorbance (λₘₐₓ) is characteristic of the conjugated system.

Experimental Protocol

-

Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble (e.g., ethanol, methanol, or water).

-

Sample Preparation: Prepare a dilute solution of 3,4-BHMF in the chosen solvent in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

-

Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.

-

Data Acquisition: Place the sample cuvette in the spectrophotometer and scan a range of wavelengths, typically from 200 to 400 nm, to record the absorption spectrum.

Data Interpretation: Expected Absorption

Furan itself absorbs around 200-210 nm. [11]Substitution with auxochromic groups like hydroxymethyl typically causes a slight bathochromic (red) shift. The related compound 2,5-bis(hydroxymethyl)furan has a reported λₘₐₓ of 223 nm. [12]Therefore, 3,4-BHMF is expected to exhibit a strong absorption band with a λₘₐₓ in the range of 215-225 nm . This analysis is particularly useful for quantitative determination using the Beer-Lambert law, for example in HPLC analysis with a UV detector. [13]

Summary of Spectroscopic Data

The table below consolidates the expected key data points for the spectroscopic characterization of 3,4-bis(hydroxymethyl)furan.

| Technique | Parameter | Expected Value | Assignment |

| ¹H NMR | Chemical Shift (δ) | ~7.4-7.6 ppm (s, 2H) | Furan ring protons (H-2, H-5) |

| Chemical Shift (δ) | ~4.8-5.0 ppm (t, 2H) | Hydroxyl protons (-OH) | |

| Chemical Shift (δ) | ~4.4-4.5 ppm (d, 4H) | Methylene protons (-CH₂-) | |

| ¹³C NMR | Chemical Shift (δ) | ~140-142 ppm | Furan ring carbons (C-2, C-5) |

| Chemical Shift (δ) | ~125-127 ppm | Furan ring carbons (C-3, C-4) | |

| Chemical Shift (δ) | ~55-57 ppm | Methylene carbons (-CH₂-) | |

| IR | Wavenumber (cm⁻¹) | ~3300 (broad) | O-H stretch |

| Wavenumber (cm⁻¹) | ~2900-2950 | Aliphatic C-H stretch | |

| Wavenumber (cm⁻¹) | ~1020-1160 (strong) | C-O stretch (alcohol and ether) | |

| Wavenumber (cm⁻¹) | ~750-800 | Furan C-H bend | |

| Mass Spec. | m/z Ratio | 128 | Molecular Ion [M]⁺˙ |

| m/z Ratio | 97 | [M - CH₂OH]⁺ | |

| m/z Ratio | 81 | Furan-containing fragment | |

| UV-Vis | λₘₐₓ | ~215-225 nm | π→π* transition |

Conclusion

The structural elucidation of 3,4-bis(hydroxymethyl)furan is reliably achieved through a combination of spectroscopic techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework, confirming the C₂ᵥ symmetry. IR spectroscopy validates the presence of key hydroxyl and furan functional groups. Mass spectrometry confirms the molecular weight and provides insight into fragmentation pathways, while UV-Vis spectroscopy characterizes the electronic properties of the furan ring. The integrated application of these methods, guided by the protocols and expected data outlined in this guide, constitutes a robust system for the comprehensive characterization of this important bio-based monomer, ensuring its quality and suitability for advanced applications in research and industry.

References

-

ResearchGate. (n.d.). FTIR spectra of furan-based copolyesters. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S15. Mass spectrum of the coupling products by furfuryl alcohol. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0313950). Retrieved from [Link]

-

ACS Publications. (2024). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Biomacromolecules. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of particles collected from furan-NOx-NaCl photooxidation.... Retrieved from [Link]

-

NIST. (n.d.). Furan. NIST Chemistry WebBook. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0183647). Retrieved from [Link]

-

MDPI. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

PubMed Central. (2021). Study of the Spatio-Chemical Heterogeneity of Tannin-Furanic Foams: From 1D FTIR Spectroscopy to 3D FTIR Micro-Computed Tomography. Retrieved from [Link]

-

NIH. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) FTIR spectra of BHMF and BHMF‐HCP. (b) ¹³C CP/MAS NMR spectra of.... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Cobalt catalyst for reductive etherification of 5-hydroxymethyl- furfural to 2,5-bis(methoxymethyl)furan under mild conditions. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SIELC Technologies. (2021). 3,4-Bis(hydroxymethyl)furan. Retrieved from [Link]

-

FUR4Sustain. (n.d.). Synthesis and derivatization of 2,5-bis(hydroxymethyl)furan. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H (top axis), 13 C (left axis), and HMQC (in plane) NMR spectra.... Retrieved from [Link]

-

NIST. (n.d.). 2-Furanmethanol. NIST Chemistry WebBook. Retrieved from [Link]

-

Agilent. (n.d.). ANALYSIS of fuRANIC CoMpouNds IN TRANsfoRMER oIL bY AGILENT 1290 INfINITY bINARY uHpLC. Retrieved from [Link]

-

Green Chemistry. (n.d.). Synthetic approaches to 2,5-bis(hydroxymethyl)furan (BHMF): a stable bio-based diol. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) UV-vis spectra of the residual solutions after HMF adsorption, (b).... Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Iowa State University. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,5-Bis(hydroxymethyl)furan. Retrieved from [Link]

-

Imre Blank's Homepage. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]

-

University of Borås. (n.d.). Microbial transformation of 5- hydroxymethylfurfural (HMF) to 2,5- Bis(hydroxymethyl)furan (BHMF). Retrieved from [Link]

-

MDPI. (2023). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,4-ビス(ヒドロキシメチル)フラン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Study of the Spatio-Chemical Heterogeneity of Tannin-Furanic Foams: From 1D FTIR Spectroscopy to 3D FTIR Micro-Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. whitman.edu [whitman.edu]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Furan [webbook.nist.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. 3,4-Bis(hydroxymethyl)furan | SIELC Technologies [sielc.com]

Navigating the Molecular Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3,4-Furandimethanol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architecture of Molecules

In the realm of drug discovery and materials science, the precise characterization of molecular structure is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule. This guide provides an in-depth exploration of the ¹H and ¹³C NMR spectral data of 3,4-Furandimethanol, a key heterocyclic building block. As a Senior Application Scientist, my aim is not merely to present data, but to illuminate the underlying principles and experimental considerations that empower researchers to confidently interpret and leverage this critical information.

Section 1: The Furan Core - An NMR Perspective

The furan ring, a five-membered aromatic heterocycle, possesses a unique electronic structure that significantly influences the chemical shifts of its constituent protons and carbons. The oxygen atom's electronegativity and the aromatic ring current effects create a distinct magnetic environment. Understanding these foundational principles is crucial for the accurate assignment of NMR signals in furan derivatives like 3,4-Furandimethanol.[1][2] The large chemical shift difference between the α-protons (adjacent to the oxygen) and β-protons in furan itself provides a fundamental basis for spectral interpretation.[1]

Section 2: Predicted ¹H and ¹³C NMR Spectral Data of 3,4-Furandimethanol

In the absence of experimentally acquired spectra in publicly available databases, we turn to validated in silico prediction tools.[3][4][5] The following data were generated using the online NMR prediction tool, NMRDB.org, which utilizes a combination of algorithms to estimate chemical shifts and coupling constants.[6][7]

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the atoms of 3,4-Furandimethanol are numbered as follows:

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. NMR spectroscopy [ch.ic.ac.uk]

- 3. docs.nrel.gov [docs.nrel.gov]

- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Visualizer loader [nmrdb.org]

- 7. Predict 1H proton NMR spectra [nmrdb.org]

A Vibrational Spectroscopy Roadmap: In-Depth FT-IR Analysis of 3,4-Furandimethanol

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded exploration of Fourier-Transform Infrared (FT-IR) spectroscopy for the functional group analysis of 3,4-Furandimethanol. As a key bio-derived platform molecule, the precise structural verification of 3,4-Furandimethanol is critical for its application in polymer chemistry, sustainable materials, and pharmaceutical synthesis.[1] This document moves beyond a simple standard operating procedure to deliver an in-depth understanding of the spectral features of this molecule, rooted in the principles of vibrational spectroscopy and supported by field-proven experimental strategies.

Section 1: The "Why" Before the "How" - Core Principles of FT-IR for 3,4-Furandimethanol

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[2] When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies corresponding to their natural vibrational frequencies (stretching, bending, scissoring, etc.). This absorption pattern creates a unique spectral fingerprint.

For 3,4-Furandimethanol, our analysis focuses on identifying the characteristic vibrations of its constituent functional groups: the two primary hydroxyl (-CH₂OH) groups and the furan ring. The positions, intensities, and shapes of the absorption bands in the FT-IR spectrum provide definitive evidence for the presence and chemical environment of these groups.

The Molecular Target: 3,4-Furandimethanol

Caption: Structure of 3,4-Furandimethanol, highlighting the furan ring and two primary hydroxyl groups.

Section 2: Deconstructing the Spectrum - Predicted Vibrational Modes

The FT-IR spectrum of 3,4-Furandimethanol can be logically divided into distinct regions, each providing specific structural information. The following table outlines the expected absorption bands based on well-established group frequencies for alcohols and furan derivatives.

Table 1: Characteristic FT-IR Absorption Bands for 3,4-Furandimethanol

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Shape | Causality and Expert Insights |

| 3600 - 3200 | O-H Stretch | Hydroxyl (-OH) | Strong, Broad | This is often the most prominent peak. Its broadness is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. The stronger the H-bonding, the broader and lower the frequency of the peak. |

| 3150 - 3100 | =C-H Stretch | Furan Ring | Medium to Weak, Sharp | Aromatic and heteroaromatic C-H stretches occur at higher frequencies (>3000 cm⁻¹) than aliphatic C-H stretches. Furan itself shows peaks in this region.[3] |

| 2950 - 2850 | -C-H Stretch | Methylene (-CH₂) | Medium, Sharp | These peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the two hydroxymethyl groups attached to the furan ring. |

| 1600 - 1500 | C=C Stretch | Furan Ring | Medium to Weak | These absorptions are characteristic of the carbon-carbon double bonds within the aromatic furan ring. |

| ~1420 & ~1330 | O-H Bend | Hydroxyl (-OH) | Medium | In-plane bending vibrations of the O-H group. These can sometimes be obscured by other peaks in the fingerprint region. |

| ~1250 & ~1020 | C-O-C Stretch | Furan Ring | Strong | Asymmetric and symmetric stretching of the ether linkage within the furan ring are strong and characteristic. |

| ~1050 | C-O Stretch | Primary Alcohol | Strong | This strong absorption is a key indicator of the primary alcohol (-CH₂OH) functional group. Its position helps distinguish it from secondary or tertiary alcohols. |

| < 900 | =C-H Out-of-Plane Bend | Furan Ring | Medium to Strong | The out-of-plane bending ("wagging") of the hydrogens on the furan ring often produces strong, sharp peaks that are diagnostic for the substitution pattern. |

Section 3: A Protocol Built on Integrity - The Experimental Workflow

Acquiring a high-quality, reproducible FT-IR spectrum is paramount. The following workflow is designed as a self-validating system, minimizing common sources of error.

The Preferred Method: Attenuated Total Reflectance (ATR)

For a solid sample like 3,4-Furandimethanol, ATR-FTIR is the technique of choice due to its minimal sample preparation and excellent reproducibility.

Experimental Workflow for ATR-FTIR

Caption: A robust workflow for the ATR-FTIR analysis of solid 3,4-Furandimethanol.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

-

Crystal Cleaning: The ATR crystal (typically diamond) must be impeccably clean. Wipe with a solvent-moistened, lint-free cloth (e.g., isopropanol) and allow it to fully evaporate.

-

Background Acquisition: Collect a background spectrum. This is a critical step that measures the instrument's state and the ambient environment, which is then mathematically removed from the sample spectrum. A resolution of 4 cm⁻¹ and co-addition of 32 scans is a robust starting point.

-

Sample Application: Place a small amount of solid 3,4-Furandimethanol onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good optical contact between the sample and the crystal, which is essential for a strong, high-quality signal. Inconsistent pressure is a leading cause of poor reproducibility.

-

Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background.

-

Data Processing:

-

ATR Correction: Apply a software-based ATR correction. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam into the sample, making the resulting spectrum appear more like a traditional transmission spectrum and allowing for better comparison with library data.

-

Baseline Correction: If the baseline is sloped or curved, apply a baseline correction to ensure accurate peak picking.

-

Section 4: Trustworthiness and Verification

-

System Suitability: Before analysis, run a polystyrene standard to verify the instrument's wavenumber accuracy.

-

Reproducibility: The hallmark of a trustworthy protocol is reproducibility. Re-run the same sample two to three times, cleaning the crystal between each run, to ensure the peak positions and relative intensities are consistent.

-

Cross-Reference: Compare the obtained peak positions with the expected values in Table 1 and with spectra of similar compounds (e.g., furan, benzyl alcohol) from reliable databases.[4]

By following this in-depth guide, researchers can confidently utilize FT-IR spectroscopy to verify the identity and purity of 3,4-Furandimethanol, ensuring the integrity of their downstream applications.

References

-

Matrix isolation FTIR study of hydrogen-bonded complexes of methanol with heterocyclic organic compounds. ResearchGate. Available at: [Link]

-

Furan. National Institute of Standards and Technology. Available at: [Link]

-

The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons, University of Dayton. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]

-

Comparison of observed and calculated FT-IR spectra of 8-formyl-7hydroxy-4-methylcoumarin. ResearchGate. Available at: [Link]

-

Experiment-4: FTIR Analysis. YouTube. Available at: [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3,4-Furandimethanol

This guide provides a detailed technical analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,4-Furandimethanol. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the structural elucidation of furan-containing compounds. This document will delve into the core fragmentation pathways, offering insights grounded in established chemical principles and supported by data from analogous structures.

Introduction: The Significance of Furan Derivatives

Furan and its derivatives are heterocyclic organic compounds that are not only prevalent in food chemistry and fragrance industries but also serve as crucial building blocks in medicinal chemistry.[1][2] The structural characterization of these molecules is paramount for quality control, metabolism studies, and the synthesis of novel therapeutic agents. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a powerful analytical technique for this purpose, providing both molecular weight information and detailed structural insights through fragmentation analysis.[3] This guide will focus on 3,4-Furandimethanol, a difunctional furan, to elucidate its characteristic fragmentation behavior under electron ionization.

Molecular Structure and Ionization

3,4-Furandimethanol possesses a molecular formula of C₆H₈O₃ and a molecular weight of 128.13 g/mol .[4][5] The structure consists of a furan ring substituted at the 3 and 4 positions with hydroxymethyl (-CH₂OH) groups.

Upon entering the mass spectrometer, the 3,4-Furandimethanol molecule is subjected to a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).[6]

M + e⁻ → M⁺• + 2e⁻

The molecular ion of 3,4-Furandimethanol will have a mass-to-charge ratio (m/z) of 128. The stability of this molecular ion is influenced by the aromaticity of the furan ring and the presence of the hydroxyl groups.

Predicted Fragmentation Pathways

The fragmentation of the 3,4-Furandimethanol molecular ion is anticipated to be driven by the functionalities present: the furan ring and the two primary alcohol groups. The following sections detail the most probable fragmentation mechanisms.

Alpha-Cleavage of the Hydroxymethyl Groups

A dominant fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent (alpha) to the oxygen atom.[7] In the case of 3,4-Furandimethanol, this can occur at either of the hydroxymethyl substituents.

-

Loss of a Hydroxymethyl Radical (•CH₂OH): Alpha-cleavage can lead to the loss of a hydroxymethyl radical (mass = 31), resulting in a stable, resonance-stabilized cation at m/z 97.

[C₆H₈O₃]⁺• → [C₅H₅O₂]⁺ + •CH₂OH (m/z 97)

-

Loss of a Hydrogen Radical (•H): A common fragmentation for primary alcohols is the loss of a hydrogen atom from the carbon bearing the hydroxyl group, leading to the formation of a stable oxonium ion. This would result in a fragment at m/z 127.[8]

[C₆H₈O₃]⁺• → [C₆H₇O₃]⁺ + •H (m/z 127)

Dehydration - Loss of Water

The presence of hydroxyl groups makes the loss of a neutral water molecule (H₂O, mass = 18) a highly probable fragmentation pathway, especially in molecules with multiple hydroxyl groups.[7][8]

[C₆H₈O₃]⁺• → [C₆H₆O₂]⁺• + H₂O (m/z 110)

This resulting ion at m/z 110 may undergo further fragmentation.

Furan Ring Fragmentation

The furan ring itself can undergo characteristic fragmentation, often involving the loss of carbon monoxide (CO) or a formyl radical (•CHO).[9][10]

-

Loss of Carbon Monoxide (CO): Cleavage of the furan ring can lead to the expulsion of a neutral CO molecule (mass = 28). This is a common fragmentation pathway for many heterocyclic compounds.

-

Loss of a Formyl Radical (•CHO): The loss of a formyl radical (mass = 29) is another plausible fragmentation pathway involving the furan ring.

These ring fragmentation events can occur from the molecular ion or from fragment ions generated through other pathways.

Combined Fragmentation Pathways

It is crucial to consider sequential fragmentation events. For instance, the ion at m/z 110, formed by the loss of water, could subsequently lose a hydroxymethyl radical to yield a fragment at m/z 79.

[C₆H₆O₂]⁺• → [C₅H₃O]⁺ + •CH₂OH (m/z 79)

The interplay of these different fragmentation mechanisms will give rise to the characteristic mass spectrum of 3,4-Furandimethanol. The relative abundance of the resulting fragment ions will depend on their respective stabilities.

Visualization of Fragmentation

The following diagram illustrates the predicted primary fragmentation pathways of 3,4-Furandimethanol.

Sources

- 1. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gcms.cz [gcms.cz]

- 3. imreblank.ch [imreblank.ch]

- 4. PubChemLite - 3,4-furandimethanol (C6H8O3) [pubchemlite.lcsb.uni.lu]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. uni-saarland.de [uni-saarland.de]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Making sure you're not a bot! [mostwiedzy.pl]

A Technical Guide to 3,4-Furandimethanol: A Bio-Derived Building Block for Advanced Materials and Chemical Synthesis

Introduction: Unveiling the Potential of a Lesser-Known Furan

In the landscape of renewable platform chemicals, furan derivatives are cornerstone molecules, prized for their rigid, aromatic structure and versatile reactivity. While much of the scientific and industrial focus has been on 2,5-furandimethanol (BHMF), its isomer, 3,4-furandimethanol (3,4-BHMF), remains a comparatively underexplored yet highly promising building block.[1][2] This diol, characterized by two hydroxymethyl groups positioned on adjacent carbons of the furan ring, possesses a unique stereochemistry that imparts distinct properties to the materials and molecules derived from it.

This technical guide offers an in-depth exploration of the chemical and physical properties of 3,4-Furandimethanol. It is intended for researchers, scientists, and drug development professionals who seek to leverage this bio-based monomer in the synthesis of advanced polymers, fine chemicals, and potentially novel pharmaceutical intermediates. We will delve into its synthesis, spectral characteristics, key applications—with a particular focus on polyester chemistry—and essential safety protocols.

Physicochemical Properties of 3,4-Furandimethanol

3,4-Furandimethanol is a colorless liquid under standard conditions. Its core structure consists of a five-membered furan ring with hydroxymethyl groups at the 3 and 4 positions, making it a diol with potential for diverse chemical transformations.[1][3] The proximity of the two hydroxyl groups influences its reactivity and its role as a monomer in polymerization reactions.

A summary of its key physicochemical properties is presented in Table 1. It is important to note that some variation exists in the reported values across different sources, which is common for less-commercialized chemical compounds.

Table 1: Physicochemical Data of 3,4-Furandimethanol

| Property | Value | Reference(s) |

| CAS Number | 14496-24-3 | |

| Molecular Formula | C₆H₈O₃ | |

| Molecular Weight | 128.13 g/mol | |

| IUPAC Name | [4-(hydroxymethyl)furan-3-yl]methanol | [3] |

| Synonyms | 3,4-Bis(hydroxymethyl)furan, Furan-3,4-dimethanol | |

| Appearance | Liquid | |

| Density | 1.248 g/mL at 25 °C | |

| 1.239 g/cm³ at 20 °C | [4] | |

| 1.283 g/cm³ | [5] | |

| Boiling Point | 140-141 °C at 4 Torr | [4] |

| 137.4 °C at 760 mmHg | [5] | |

| Flash Point | 36.9 °C | [5] |

| InChI Key | RNKXUVJWMOMTHV-UHFFFAOYSA-N |

Synthesis and Purification

The most common laboratory-scale synthesis of 3,4-Furandimethanol involves the chemical reduction of its corresponding diester, dimethyl 3,4-furandicarboxylate.[1] This precursor can be derived from agricultural residues, positioning 3,4-Furandimethanol as a valuable bio-based chemical.[1]

Generalized Synthesis Workflow: Reduction of Dimethyl 3,4-furandicarboxylate

The following diagram illustrates the general pathway for synthesizing 3,4-Furandimethanol.

Caption: Generalized synthesis of 3,4-Furandimethanol.

Experimental Protocol: A Conceptual Approach

While specific, detailed protocols are often proprietary or embedded within broader research, a standard procedure for the reduction of an aromatic ester to a diol using a hydride reducing agent can be adapted. The choice of reducing agent is critical; potent agents like lithium aluminum hydride (LiAlH₄) are effective but require strictly anhydrous conditions and careful handling. Milder reagents like sodium borohydride (NaBH₄) may require a catalyst or harsher conditions to reduce esters.

Materials:

-

Dimethyl 3,4-furandicarboxylate

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF) or ethanol

-

Hydrochloric acid (HCl), dilute solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of the reducing agent (e.g., LiAlH₄) at 0 °C to control the initial exothermic reaction.

-

Substrate Introduction: A solution of dimethyl 3,4-furandicarboxylate in anhydrous THF is added dropwise to the stirred suspension of the reducing agent. The rate of addition is controlled to maintain a manageable reaction temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by a dilute base (e.g., 15% NaOH solution), and then more water, while cooling in an ice bath. This procedure is crucial for safely decomposing any excess hydride reagent and precipitating aluminum salts.

-

Work-up and Purification: The resulting slurry is filtered, and the solid residue is washed with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3,4-Furandimethanol. Further purification can be achieved by vacuum distillation or column chromatography.

Spectral Analysis

Spectroscopic analysis is essential for confirming the structure and purity of synthesized 3,4-Furandimethanol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent protons on the furan ring (H2 and H5). The four protons of the two hydroxymethyl groups (-CH₂OH) would likely appear as a singlet or a closely coupled system. The two hydroxyl protons (-OH) would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the different carbon environments: one signal for the two equivalent carbons of the hydroxymethyl groups (-CH₂OH), one for the furan carbons bearing the hydroxymethyl groups (C3 and C4), and one for the other two equivalent furan carbons (C2 and C5).

-

-

Infrared (IR) Spectroscopy: The IR spectrum is a key tool for identifying the functional groups present. The most prominent feature for 3,4-Furandimethanol would be a broad, strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol groups. Other expected signals include C-H stretching of the furan ring (around 3100 cm⁻¹) and C-O stretching vibrations (around 1000-1200 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) at m/z = 128, corresponding to the molecular weight of the compound.

Applications in Research and Development

The unique structure of 3,4-Furandimethanol makes it a valuable monomer for creating polymers with novel properties and a useful building block for complex organic molecules.

A Promising Monomer for High-Performance Polyesters

The primary and most well-documented application of 3,4-Furandimethanol is in the synthesis of bio-based polyesters.[1][2] Its incorporation into a polymer backbone, particularly in comparison to its 2,5-isomer, has been shown to significantly enhance the thermal stability of the resulting material.[6][7] This is a critical advantage for applications requiring high-temperature resistance.

Enzymatic polymerization, utilizing lipases such as Candida antarctica lipase B (CALB), offers a green and sustainable route to these polyesters under mild reaction conditions.[2]

Caption: Enzymatic synthesis of furan-based copolyesters.

Experimental Protocol: Enzymatic Copolymerization of 3,4-Furandimethanol

This protocol is adapted from a published procedure for the synthesis of furan-based copolyesters.[2]

-

Preparation: In a round-bottom flask under a nitrogen atmosphere, add the immobilized enzyme catalyst (e.g., Novozym 435) and activated molecular sieves.

-

Monomer Addition: Add the monomers to the flask: 3,4-Furandimethanol, an aliphatic diol (e.g., 1,10-decanediol), and a furan-based diester (e.g., dimethyl 2,5-furandicarboxylate) in the desired molar ratios. Add an anhydrous solvent such as toluene.

-

Polymerization: Immerse the flask in a preheated oil bath (e.g., 90 °C) and stir the mixture under a nitrogen atmosphere for an extended period (e.g., 72 hours).

-

Purification: After cooling, dissolve the resulting polymer in a suitable solvent like chloroform. Filter the solution to remove the enzyme and molecular sieves. The polymer is then precipitated by adding the solution to a non-solvent, such as cold methanol.

-

Drying: Collect the polymer precipitate by filtration and dry it under vacuum to obtain the final product.

Table 2: Thermal Properties of Copolyesters Derived from 3,4-Furandimethanol

| Co-monomers | Glass Transition Temp. (T₉) | Melting Temp. (Tₘ) | Degradation Temp. (Tₔ) |

| 3,4-BHMF, 2,5-DMFDCA, Aliphatic Diols | 9 to 10 °C | 53 to 124 °C | Two-step decomposition |

| 3,4-BHMF, 2,4-DMFDCA, Aliphatic Diols | -14 to 12 °C | 43 to 61 °C | Two-step decomposition |

(Data adapted from reference[2][8])

The data indicates that copolyesters synthesized with 3,4-Furandimethanol exhibit semicrystalline properties and a two-step decomposition profile, reflecting the different thermal stabilities of the aliphatic and semiaromatic segments of the polymer chains.[8]

Potential in Medicinal Chemistry

While specific examples are less common than for other furan derivatives, the structure of 3,4-Furandimethanol makes it an attractive scaffold for medicinal chemistry. The furan ring is a known bioisostere for phenyl rings and can participate in various biological interactions. The two hydroxyl groups provide reactive handles for derivatization, allowing for the synthesis of diverse libraries of compounds for screening as potential therapeutic agents. For instance, furan derivatives are key components in a wide range of pharmaceuticals, and the unique substitution pattern of 3,4-Furandimethanol could lead to novel structures with unique biological activities.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3,4-Furandimethanol.

-

Hazard Classification: According to safety data sheets, 3,4-Furandimethanol is classified as causing serious eye damage (H318).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.

-

First Aid:

-

Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes and seek immediate medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move the person into fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

It is crucial to consult the most current Safety Data Sheet (SDS) from the supplier before use for comprehensive safety information.

Conclusion

3,4-Furandimethanol represents a valuable, bio-based platform chemical with significant potential that is just beginning to be fully realized. Its unique 3,4-disubstituted furan structure offers distinct advantages, most notably the enhanced thermal stability it imparts to polyesters. While the availability of detailed synthesis protocols and comprehensive spectral data in the public domain remains limited, the foundational research into its use in polymer science clearly demonstrates its utility. As the demand for sustainable and high-performance materials grows, 3,4-Furandimethanol is poised to become an increasingly important tool for researchers and developers in materials science, polymer chemistry, and medicinal chemistry, offering a pathway to novel materials and molecules from renewable resources.

References

-

Pellis, A., et al. (2024). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Biomacromolecules. Available from: [Link]

-

Pellis, A., et al. (2024). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. ACS Publications. Available from: [Link]

-

Post, J. A., et al. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. ACS Omega. Available from: [Link]

-

Pellis, A., et al. (2024). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. PubMed. Available from: [Link]

-

CAS. (n.d.). 3,4-Furandimethanol. CAS Common Chemistry. Available from: [Link]

-

Post, J. A., et al. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. National Institutes of Health. Available from: [Link]

Sources

- 1. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy 3,4-Furandimethanol | 14496-24-3 [smolecule.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of 3,4-Furandimethanol: A Technical Guide for Researchers

Foreword: Understanding the Core Thermal Attributes of a Versatile Bio-based Building Block

3,4-Furandimethanol (3,4-BHMF), a bio-based heterocyclic diol, is emerging as a pivotal monomer in the development of sustainable polymers. Its unique symmetrical structure, with hydroxyl groups positioned on the 3rd and 4th carbons of the furan ring, imparts distinct properties to the resulting materials. For researchers in drug development, polymer chemistry, and materials science, a comprehensive understanding of its thermal stability and decomposition pathways is paramount for predicting material lifetime, defining processing windows, and ensuring product safety and efficacy.

This technical guide provides an in-depth analysis of the thermal behavior of 3,4-Furandimethanol. While direct studies on the neat compound's decomposition are limited, this document synthesizes findings from research on analogous furanic structures and polymers incorporating 3,4-BHMF to present a scientifically grounded overview of its stability and degradation mechanisms. We will explore the intrinsic stability of the furan scaffold, propose decomposition pathways, and detail the experimental methodologies required for robust thermal analysis.

The Intrinsic Thermal Stability of the 3,4-Furan Moiety

The furan ring itself is a stable aromatic heterocycle. However, the nature and position of its substituents significantly influence its overall thermal stability. Research on furan-based polymers has consistently demonstrated their potential for high thermal performance, often exhibiting excellent flame retardancy.[1]

A key finding for researchers is that polyesters derived from 3,4-Furandimethanol have been shown to exhibit higher thermal stability compared to those derived from its more commonly studied isomer, 2,5-Bis(hydroxymethyl)furan (2,5-BHMF).[2] This suggests that the 3,4-substitution pattern confers a greater intrinsic thermal resilience to the polymer backbone, a critical consideration for the design of advanced biomaterials.[2] This enhanced stability is likely attributable to the more sterically hindered and electronically distinct environment of the 3,4-positions compared to the 2,5-positions, which may influence the initiation and propagation of degradation reactions.

Postulated Thermal Decomposition Pathways of 3,4-Furandimethanol

In the absence of direct pyrolysis studies on neat 3,4-Furandimethanol, we can postulate its decomposition mechanisms based on the well-documented thermal degradation of other furan derivatives, such as furfuryl alcohol and 5-hydroxymethylfurfural (5-HMF).[3][4][5] The decomposition is likely to be a complex process involving multiple competing pathways, including side-chain reactions and furan ring fragmentation.

Initial Side-Chain Reactions

The primary initiation steps are expected to involve the hydroxymethyl groups, which are the most reactive sites under thermal stress.

-

Dehydration: Intermolecular or intramolecular dehydration to form ether linkages or cyclic ethers is a probable initial step, especially at lower decomposition temperatures.

-

Dehydrogenation: The hydroxymethyl groups can undergo dehydrogenation to form aldehyde functionalities. This is a critical step, as the resulting aldehydes can significantly influence subsequent degradation pathways.

-

Homolytic Cleavage: At higher temperatures, homolytic cleavage of the C-C bond between the furan ring and the hydroxymethyl group, or the C-O bond within the hydroxymethyl group, can generate radical species that initiate chain reactions.

Furan Ring Decomposition

Following or concurrent with side-chain modifications, the furan ring itself will begin to degrade. Theoretical and experimental studies on furan pyrolysis suggest the following key pathways:[3][5]

-

Ring-Opening and Decarbonylation: A prevalent mechanism for the decomposition of furan and its derivatives is the opening of the furan ring to form an unsaturated aldehyde intermediate.[3][5] This intermediate can then undergo decarbonylation to release carbon monoxide (CO), a common product in furan pyrolysis. The presence of side-chain functional groups is known to promote this ring-opening reaction.[5]

-

Radical-Mediated Fragmentation: Radical species generated from side-chain cleavage can attack the furan ring, leading to its fragmentation into smaller volatile molecules such as acetylene, propyne, and other small hydrocarbons.

-

Condensation and Char Formation: At elevated temperatures, polymerization and condensation reactions of furan rings and their fragments can lead to the formation of a carbonaceous char residue.

The diagram below illustrates the postulated major decomposition pathways for 3,4-Furandimethanol.

Experimental Methodologies for Thermal Analysis

A multi-faceted analytical approach is essential for a comprehensive understanding of the thermal stability and decomposition of 3,4-Furandimethanol. The following experimental workflow provides a self-validating system for characterizing its thermal properties.

Core Thermal Stability Assessment

Thermogravimetric Analysis (TGA): TGA is the foundational technique for determining thermal stability.[6] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Objective: To determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tmax), and the mass of char residue at the end of the experiment.

-

Experimental Protocol:

-

Accurately weigh 5-10 mg of 3,4-Furandimethanol into a TGA pan (e.g., alumina or platinum).

-

Place the sample in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 800-1000 °C at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve and its first derivative (DTG curve) to determine Tonset and Tmax.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

-

Objective: To identify thermal transitions such as melting, boiling, and exothermic decomposition events.

-

Experimental Protocol:

-

Accurately weigh 2-5 mg of 3,4-Furandimethanol into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

Analyze the DSC thermogram for endothermic peaks (melting, boiling) and exothermic peaks (decomposition).

-

Evolved Gas Analysis (EGA)

To identify the decomposition products, TGA and pyrolysis techniques can be coupled with spectroscopic and spectrometric detectors.

TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR): This hyphenated technique provides real-time identification of the gaseous products evolved during TGA analysis.[7][8][9]

-

Objective: To identify the chemical nature of the volatile decomposition products as they are formed.

-

Experimental Protocol:

-

Perform a TGA experiment as described in section 3.1.

-

The off-gas from the TGA furnace is transferred via a heated transfer line to the MS or FTIR detector.

-

For TGA-MS, monitor specific mass-to-charge ratios (m/z) corresponding to expected products (e.g., m/z 18 for water, m/z 28 for CO).[10]

-

For TGA-FTIR, collect infrared spectra of the evolved gases over time.

-

Correlate the evolution of specific gases with the mass loss steps observed in the TGA curve.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique for separating and identifying the complex mixture of products from the rapid decomposition of a sample.[4][11][12]

-

Objective: To obtain a detailed "fingerprint" of the decomposition products at a specific temperature.

-

Experimental Protocol:

-

Place a small amount (0.1-1 mg) of 3,4-Furandimethanol into a pyrolysis probe.

-

Rapidly heat the sample to a set pyrolysis temperature (e.g., 600 °C) in an inert atmosphere.

-

The volatile products are immediately swept into a GC column for separation.

-

The separated components are then introduced into a mass spectrometer for identification based on their mass spectra and retention times.

-

The following diagram outlines a comprehensive experimental workflow for the thermal analysis of 3,4-Furandimethanol.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic investigation of CO generation by pyrolysis of furan and its main derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. TGA Analysis - www.impactanalytical.com [impactanalytical.com]

- 7. mt.com [mt.com]

- 8. eag.com [eag.com]

- 9. Thermogravimetric Analysis/Mass Spectrometry (TGA-MS) [process-insights.com]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

Green synthesis routes for 3,4-Furandimethanol

An In-Depth Technical Guide to the Green Synthesis of 3,4-Furandimethanol

Abstract

The transition from a petroleum-based economy to one founded on renewable biomass is a cornerstone of modern sustainable chemistry. Furanic compounds, derived from C5 and C6 sugars, are pivotal platform molecules in this transition. While significant research has focused on 2,5-substituted furans like 5-hydroxymethylfurfural (HMF) and its derivatives, the isomeric 3,4-Furandimethanol (3,4-BHMF) remains a less-explored yet highly promising monomer for advanced biopolymers. Its unique symmetrical structure can impart novel thermal and mechanical properties to polyesters. This guide provides a comprehensive overview of green synthesis strategies for incorporating 3,4-Furandimethanol into polymers, focusing on enzymatic catalysis as a leading sustainable methodology. It is intended for researchers, chemists, and material scientists engaged in the development of next-generation bio-based materials.

The Furan Isomer Challenge: Why 3,4-Furandimethanol is a Unique Target

The vast majority of biomass conversion pathways for furanics begin with the acid-catalyzed dehydration of hexose sugars (like fructose), which overwhelmingly yields 5-hydroxymethylfurfural (HMF).[1][2] This molecular structure naturally directs subsequent chemical transformations—such as oxidation to 2,5-furandicarboxylic acid (FDCA) or reduction to 2,5-bis(hydroxymethyl)furan (BHMF)—to the 2 and 5 positions of the furan ring.[3][4]

Synthesizing the 3,4-isomer, therefore, requires a departure from this conventional pathway, presenting a significant synthetic challenge. However, overcoming this challenge is critical, as the inclusion of 3,4-BHMF can disrupt the linearity and crystallinity of polymers in predictable ways, offering a tool to fine-tune material properties.[5] Green chemistry principles demand that we pursue routes to this valuable monomer that are efficient, non-toxic, and operate under mild conditions.

Caption: Biomass conversion pathways, highlighting the common route to 2,5-furans versus the target synthesis of the 3,4-isomer.

Enzymatic Catalysis: A Premier Green Route for 3,4-BHMF Polymerization

Enzymatic polymerization represents a powerful green chemistry tool, offering high selectivity under mild reaction conditions and avoiding the use of toxic metal catalysts.[6] Candida antarctica lipase B (CALB) is a particularly robust and versatile enzyme for catalyzing polycondensation reactions. Recent research has demonstrated the successful use of CALB for the copolymerization of 3,4-BHMF with other furan-based monomers, paving the way for novel bio-based polyesters.[5]

Causality of Experimental Design: Why Choose This System?

-

Enzyme Selection (CALB): CALB is well-documented for its efficacy in non-aqueous environments and its ability to catalyze esterification reactions with a broad range of substrates. Its commercial availability and stability make it a practical choice for scalable processes.

-